Naphtho[1,2-b]furan-4,5-dione
CAS No.:
Cat. No.: VC1661512
Molecular Formula: C12H6O3
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.
![Naphtho[1,2-b]furan-4,5-dione -](/images/structure/VC1661512.png)
Specification
Molecular Formula | C12H6O3 |
---|---|
Molecular Weight | 198.17 g/mol |
IUPAC Name | benzo[g][1]benzofuran-4,5-dione |
Standard InChI | InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)12-9(11(10)14)5-6-15-12/h1-6H |
Standard InChI Key | HAUHEECDQLXVSA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O |
Introduction
Chemical Identity and Structure
Naphtho[1,2-b]furan-4,5-dione, with the molecular formula C12H6O3, is a polycyclic organic compound featuring a fused ring structure. This compound combines a naphthalene skeleton with a furan dione moiety, creating its distinct chemical architecture. The molecular weight of Naphtho[1,2-b]furan-4,5-dione is 198.17 g/mol, indicating its relatively low molecular mass . This compound is also known by several synonyms including benzo[g]benzofuran-4,5-dione, Naphtho(1,2-b)furan-4,5-dione, CHEMBL38066, and benzo(g)(1)benzofuran-4,5-dione .
The compound was first cataloged in chemical databases in March 2005, with recent updates to its profile occurring as recently as April 2025 . The structural configuration of Naphtho[1,2-b]furan-4,5-dione plays a crucial role in its biological activity, with the specific arrangement of its functional groups contributing to its interaction with cellular targets.
Structural Properties
The structure of Naphtho[1,2-b]furan-4,5-dione consists of a naphthalene core fused with a furan ring, with two carbonyl groups at positions 4 and 5. This arrangement creates a planar molecule with specific electron distribution patterns that influence its reactivity and binding characteristics with biological targets. The compound's structure allows it to interact with various cellular components, particularly proteins involved in cancer progression.
Property | Value |
---|---|
Molecular Formula | C12H6O3 |
Molecular Weight | 198.17 g/mol |
Ring System | Naphthalene + Furan |
Functional Groups | Two carbonyl groups (positions 4,5) |
Natural Source | Avicennia marina |
Year First Documented | 2005 |
Synthesis Methods
Naphtho[1,2-b]furan-4,5-dione can be synthesized through an efficient one-pot reaction using 2-hydroxy-1,4-naphthoquinone and chloroacetaldehyde as starting materials . This synthetic approach provides a straightforward method for producing the compound for research and potential therapeutic applications. The reaction involves the condensation of the hydroxyl group of 2-hydroxy-1,4-naphthoquinone with chloroacetaldehyde, followed by cyclization to form the furan ring.
The synthesis protocol highlights the accessibility of this compound for laboratory studies and potential scale-up for pharmaceutical development. The efficiency of the one-pot reaction makes it particularly valuable for researchers investigating the biological activities of Naphtho[1,2-b]furan-4,5-dione and its derivatives.
Biological Activities
Anticancer Properties
Naphtho[1,2-b]furan-4,5-dione has demonstrated significant anticancer activity, particularly against breast cancer cells. Studies have shown that it effectively inhibits the proliferation of MDA-MB-231 breast cancer cells through dual mechanisms: induction of S-phase arrest in the cell cycle and promotion of apoptosis (programmed cell death) . These findings suggest that Naphtho[1,2-b]furan-4,5-dione has potential as a therapeutic agent for breast cancer treatment.
The compound's ability to induce apoptosis in MDA-MB-231 cells is evidenced by several cellular changes, including:
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Accumulation of sub-G1 population
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Externalization of phosphatidylserine
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Loss of mitochondrial membrane potential (ΔΨm)
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Release of cytochrome c from mitochondria
These cellular events collectively confirm the pro-apoptotic activity of Naphtho[1,2-b]furan-4,5-dione, highlighting its potential role in cancer therapy.
Cell Cycle Regulation
Naphtho[1,2-b]furan-4,5-dione induces S-phase arrest in the cell cycle of MDA-MB-231 breast cancer cells, effectively halting their proliferation. This arrest is associated with a marked decrease in the protein expression of cyclins essential for cell cycle progression, specifically cyclin A, cyclin B, and cyclin-dependent kinase 2 (Cdk2) . By disrupting these cell cycle regulators, Naphtho[1,2-b]furan-4,5-dione prevents cancer cells from completing DNA replication and entering mitosis, thus inhibiting tumor growth.
Apoptotic Pathway Modulation
One of the key mechanisms through which Naphtho[1,2-b]furan-4,5-dione exerts its anticancer effects is by modulating proteins involved in the apoptotic pathway. The compound upregulates pro-apoptotic proteins Bax and Bad, while simultaneously downregulating anti-apoptotic proteins including Bcl-2, Bcl-X(L), Mcl-1, and survivin . This shift in the balance between pro- and anti-apoptotic proteins favors the induction of apoptosis in cancer cells.
Protein Category | Specific Proteins | Effect of Naphtho[1,2-b]furan-4,5-dione |
---|---|---|
Pro-apoptotic | Bax, Bad | Upregulation |
Anti-apoptotic | Bcl-2, Bcl-X(L), Mcl-1, survivin | Downregulation |
Cell Cycle Regulators | Cyclin A, Cyclin B, Cdk2 | Downregulation |
Signal Transduction | JAK2, STAT3, Src, PI3K, Akt | Inhibition of phosphorylation/activation |
Molecular Mechanisms of Action
JAK2 Pathway Inhibition
Naphtho[1,2-b]furan-4,5-dione has been shown to suppress the phosphorylation of Janus kinase 2 (JAK2) in MDA-MB-231 cells without altering the expression level of the JAK2 protein itself . This inhibition disrupts the JAK2 signaling pathway, which plays a critical role in cancer cell survival and proliferation. Furthermore, the compound inhibits the activation of downstream molecules in the JAK2 pathway, including Signal Transducer and Activator of Transcription 3 (STAT3), Src, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway .
Research has demonstrated that the JAK2 inhibitor AG490 mimics the cytotoxic effects of Naphtho[1,2-b]furan-4,5-dione, further confirming that JAK2 pathway inhibition is a key mechanism of the compound's anticancer activity . This finding suggests that STAT3, Src, and PI3K/Akt are downstream molecules in the JAK2 signaling pathway affected by Naphtho[1,2-b]furan-4,5-dione.
Inhibition of Cell Migration and Invasion
Beyond its direct cytotoxic effects, Naphtho[1,2-b]furan-4,5-dione has demonstrated the ability to inhibit hepatocyte growth factor (HGF)-induced migration and invasion of MDA-MB-231 breast cancer cells . This anti-metastatic activity involves the suppression of c-Met phosphorylation and subsequent inhibition of downstream signaling through the PI3K and Akt pathways .
The ability to prevent cancer cell migration and invasion is particularly significant, as metastasis is a primary cause of cancer-related mortality. By targeting multiple aspects of cancer progression—proliferation, survival, and metastasis—Naphtho[1,2-b]furan-4,5-dione offers promising therapeutic potential.
Related Compounds
Structural Analogs
Naphtho[1,2-b]furan-4,5-dione belongs to a family of compounds with similar structural features. One closely related analog is 2,3-dihydronaphtho[1,2-b]furan-4,5-dione (C12H8O3), which differs by having a saturated bond in the furan ring . This small structural difference may lead to variations in biological activity and pharmacological properties.
Compound | Molecular Formula | Key Structural Difference from Parent Compound |
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Naphtho[1,2-b]furan-4,5-dione | C12H6O3 | Parent compound |
2,3-dihydronaphtho[1,2-b]furan-4,5-dione | C12H8O3 | Saturated bond in furan ring |
Ethylnaphtho[1,2-b]furan-4,5-dione | C14H10O3 | Ethyl substitution on furan ring |
2-Butylnaphtho[1,2-b]furan-4,5-dione | C16H14O3 | Butyl substitution on furan ring |
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